ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
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Overview
Description
Ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is a complex organic compound belonging to the chromen-4-one derivatives. This compound features a chromen-4-one core with a 4-chlorophenyl group and an ethyl ester moiety. It is known for its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate typically involves multiple steps, starting with the formation of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, followed by cyclization to form the chromen-4-one structure. The reaction conditions often require the use of strong bases such as piperidine or triethylamine, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromen-4-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduced chromen-4-one derivatives.
Substitution Products: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate exerts its effects involves interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate is structurally similar to other chromen-4-one derivatives, such as:
Ethyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
Ethyl 2-((3-(4-nitrophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
Ethyl 2-((3-(4-hydroxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)propanoate
These compounds differ in the substituents on the phenyl ring, which can lead to variations in their biological activity and applications. This compound is unique due to its chlorophenyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-4-25-21(24)13(3)26-16-9-10-17-18(11-16)27-12(2)19(20(17)23)14-5-7-15(22)8-6-14/h5-11,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHCQDBRESKKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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